molecular formula C14H16N2O3 B14896537 2-((4-Hydroxypiperidin-1-yl)methyl)isoindoline-1,3-dione

2-((4-Hydroxypiperidin-1-yl)methyl)isoindoline-1,3-dione

Cat. No.: B14896537
M. Wt: 260.29 g/mol
InChI Key: QSQJZVGTQRJGBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-Hydroxypiperidin-1-yl)methyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a piperidine ring substituted with a hydroxyl group and an isoindoline-1,3-dione moiety, making it a valuable scaffold for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Hydroxypiperidin-1-yl)methyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold. The piperidine ring is then introduced through a nucleophilic substitution reaction, where the hydroxyl group is added to the piperidine ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale condensation reactions under controlled conditions. The use of transition-metal-catalyzed reactions and organocatalytic methods has been explored to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-((4-Hydroxypiperidin-1-yl)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((4-Hydroxypiperidin-1-yl)methyl)isoindoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-Hydroxypiperidin-1-yl)methyl)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. The compound binds to the allosteric binding site of the dopamine receptor D2, modulating its activity and influencing neurotransmitter release. This interaction is crucial for its potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Hydroxypiperidin-1-yl)methyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to modulate dopamine receptors sets it apart from other similar compounds, making it a valuable candidate for drug development .

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

2-[(4-hydroxypiperidin-1-yl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C14H16N2O3/c17-10-5-7-15(8-6-10)9-16-13(18)11-3-1-2-4-12(11)14(16)19/h1-4,10,17H,5-9H2

InChI Key

QSQJZVGTQRJGBP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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